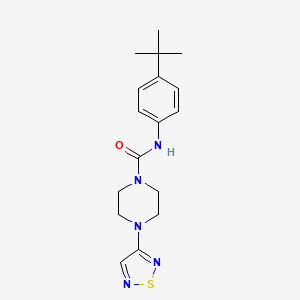

N-(4-tert-butylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-tert-butylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5OS/c1-17(2,3)13-4-6-14(7-5-13)19-16(23)22-10-8-21(9-11-22)15-12-18-24-20-15/h4-7,12H,8-11H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPHVBRYEJTDRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NSN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives.

Coupling with 4-tert-butylphenyl Group: The final step involves coupling the piperazine-thiadiazole intermediate with 4-tert-butylphenyl isocyanate under controlled conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Comparative Insights

Substituent Impact on Target Selectivity

- Thiadiazole vs. Pyridine : The substitution of 1,2,5-thiadiazole (target compound) versus 3-chloropyridine (BCTC) alters electronic properties and steric bulk. BCTC’s pyridine group facilitates TRPV1/TRPM8 modulation, whereas the thiadiazole’s sulfur and nitrogen atoms may enhance interactions with redox-sensitive channels .

- Thiadiazole Isomerism : Compound 2 (1,2,4-thiadiazole) exhibits antibacterial activity, while the target compound’s 1,2,5-thiadiazole may favor different bioactivity due to altered ring strain and dipole moments .

Pharmacological Profiles

- Analgesic Activity : BCTC’s TRPV1 antagonism (IC50 ~10 nM) contrasts with PKM-833’s FAAH inhibition (IC50 ~5 nM), highlighting how piperazine carboxamide scaffolds can be tuned for divergent therapeutic targets .

- Anti-inflammatory Potential: Compound 2’s NF-κB inhibition (IC50 ~0.016–0.019 μM) suggests that aryl-thiadiazole piperazines may broadly modulate inflammatory pathways, a property worth exploring in the target compound .

Physicochemical Properties

- Lipophilicity : The tert-butyl group in BCTC and the target compound enhances membrane permeability, critical for CNS penetration. In contrast, PKM-833’s trifluoromethyl chroman group balances lipophilicity and metabolic stability .

Biological Activity

N-(4-tert-butylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a tert-butylphenyl group and a thiadiazole moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. By inhibiting FAAH, the compound increases the levels of endogenous cannabinoids like anandamide, which are involved in pain modulation and other physiological processes .

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

- Analgesic Effects : In animal models, the compound demonstrated significant analgesic properties. It attenuated tactile allodynia in models of acute tissue damage and neuropathic pain .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

Comparative Efficacy

A comparative analysis of related compounds reveals that the introduction of electron-withdrawing groups enhances antitumor activity. For example, modifications to the thiadiazole ring have resulted in increased potency against specific cancer cell lines .

| Compound | Target Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 0.65 | |

| JNJ-1661010 (similar structure) | U-937 | 0.11 | |

| Doxorubicin (reference) | MCF-7 | 10.38 |

Case Study 1: Analgesic Properties

In a study involving rat models subjected to thermal injury, this compound was administered to evaluate its analgesic efficacy. The results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as a broad-spectrum analgesic .

Case Study 2: Antitumor Activity

Another study explored the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 cells through caspase activation pathways. The mechanism was further elucidated using flow cytometry assays that showed dose-dependent effects on cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.